Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, a cyclopropyl substituent, and a hydroxymethyl group at the 3-position. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. The cyclopropyl moiety introduces steric and electronic effects that may enhance metabolic stability or modulate target binding, while the hydroxymethyl group provides a handle for further functionalization .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h10,15H,4-9H2,1-3H3 |
InChI Key |
NQRFGMAVEFIJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl Derivative Functionalization and Subsequent Hydroxymethylation
A prevalent method involves starting with a cyclopropyl-containing precursor, which undergoes functionalization to introduce the hydroxymethyl group at the pyrrolidine nitrogen or adjacent position. This approach typically proceeds via:
Cyclopropylation of pyrrolidine derivatives: Using cyclopropyl halides or diazo compounds in the presence of transition metal catalysts (e.g., copper or rhodium) to install the cyclopropyl moiety onto a suitable nitrogen or carbon center.
Hydroxymethylation: Post-cyclopropylation, hydroxymethyl groups are introduced through formaldehyde or paraformaldehyde reactions under basic or acidic conditions, leading to the hydroxymethyl substituent at the desired position.
Protection and Carbamate Formation
Following the functionalization, the amino group of the pyrrolidine ring is protected with a tert-butoxycarbonyl (tert-butyl carbamate) group, accomplished via:
- Reaction with tert-butyl dicarbonate (Boc anhydride): Under basic conditions (e.g., triethylamine or sodium bicarbonate), the amino group reacts with tert-butyl dicarbonate to afford the carbamate-protected intermediate.
This step is crucial for stabilizing the amino functionality during subsequent transformations and facilitating purification.
Use of Flow Microreactor Systems
Recent advancements have incorporated flow chemistry techniques to enhance reaction efficiency, control, and scalability. Microreactor systems allow precise control over reaction parameters, reducing by-products and improving yields, especially for sensitive cyclopropyl and hydroxymethyl intermediates.
Specific Synthetic Route
Based on the literature and patent disclosures, a typical synthetic sequence is summarized as follows:
Data Table: Synthesis Parameters and Outcomes
Research Findings and Innovations
Recent research emphasizes the importance of optimizing reaction conditions to improve selectivity and yield:
- Catalyst selection significantly impacts cyclopropylation efficiency, with rhodium catalysts providing higher regioselectivity.
- Flow chemistry techniques have demonstrated increased safety and scalability, reducing reaction times and by-products.
- Protecting group strategies influence downstream functionalization, with tert-butyl dicarbonate offering robust protection under various conditions.
Furthermore, patent literature indicates the potential for alternative routes, such as direct cyclopropylamine derivatives reacting with hydroxymethylating agents in the presence of suitable protecting groups, streamlining the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) in this compound undergoes oxidation to form aldehyde or ketone derivatives. A key example involves the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst with sodium hypochlorite (NaOCl) under controlled conditions .
Reaction Conditions Table:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOCl (0.7 M), TEMPO, KBr | DCM/water | 0°C | 58% |
| Oxalyl chloride, DMSO, 4-methylmorpholine | DCM | -78°C to 0°C | 21.5 g crude |
The oxidation mechanism proceeds via a two-step process:
-
Oxidation of alcohol : The hydroxymethyl group (-CH₂OH) is oxidized to an aldehyde (-CHO) using NaOCl and TEMPO as a mediator .
-
Workup : The reaction mixture is quenched with water and extracted with DCM, followed by purification.
Deprotection of the tert-Butyl Ester
The tert-butyl ester group serves as a protecting group for the carboxylic acid. Deprotection typically involves acidic hydrolysis (e.g., HCl in dioxane or TFA), though specific conditions for this compound are not detailed in available sources.
Oxidation via TEMPO Catalysis
The TEMPO-mediated oxidation proceeds through a radical mechanism:
-
TEMPO is oxidized by NaOCl to form an oxoammonium ion.
-
The alcohol reacts with the oxoammonium ion, forming an intermediate oxoammonium alcohol.
Comparative Analysis of Reaction Parameters
| Reaction Type | Key Reagents | Temperature Range | Solvent System |
|---|---|---|---|
| Oxidation (Aldehyde) | NaOCl, TEMPO, KBr | 0°C | DCM/water |
| Oxidation (Crude) | Oxalyl chloride, DMSO | -78°C to 0°C | DCM |
This synthesis-focused analysis highlights the compound’s utility in organic chemistry, particularly for generating aldehyde intermediates and functionalized derivatives. Further studies on substitution and deprotection reactions would expand its applications in medicinal chemistry.
Scientific Research Applications
Scientific Research Applications of Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
This compound is a biochemical reagent applicable as a biological material or organic compound in life science research. In chemistry, it serves as a building block for synthesizing more complex molecules.
Due to the search results, specific case studies for this compound are not available. However, the provided documents suggest the potential for this compound to be utilized in creating novel therapeutic agents because it can interact with biological targets. Further research would be needed to explore these possibilities.
Other related compounds:
- Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a molecular formula of and a molecular weight of 237.24 g/mol. It exhibits biological activity attributed to its ability to interact with various biological targets, with the difluoromethyl group enhancing lipophilicity and potentially improving binding affinity to specific receptors or enzymes.
- (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: With the molecular formula and a molecular weight of 201.27, this compound is intended for use in tests and research and should not be used as "pharmaceuticals", "food", or "household products" .
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets. detailed studies on the exact molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituent patterns, stereochemistry, and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences Among Pyrrolidine Derivatives
Key Observations :
- Cyclopropyl vs.
- Stereochemistry : The (S)-configured hydroxymethyl derivative in highlights the role of stereochemistry in synthetic routes, which could influence chiral target interactions.
- Multi-Substituted Analogs: Compounds like 3,4-bis(hydroxymethyl)pyrrolidine offer enhanced solubility but may face synthetic complexity compared to monosubstituted derivatives.
Commercial Availability and Sourcing
PharmaBlock Sciences offers several fluorinated pyrrolidine derivatives (e.g., PB03140, CAS 869481-93-6), emphasizing industrial demand for such intermediates . The target compound’s analogs are accessible via custom synthesis or commercial suppliers, though the cyclopropyl variant may require bespoke routes due to its niche substituent.
Biological Activity
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 201.26 g/mol
- CAS Number : 138108-72-2
The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects in various disease models.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways associated with growth and apoptosis.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inducing apoptosis in tumor cells and inhibiting their growth.
- Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Research suggests it might reduce inflammation by inhibiting pro-inflammatory cytokines.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study 1: Anticancer Properties
In a study assessing the anticancer effects of pyrrolidine derivatives, this compound was found to exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptosis pathways, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of similar pyrrolidine derivatives. The study demonstrated that compounds like this compound could mitigate oxidative stress in neuronal cells, highlighting its therapeutic potential in neurodegenerative diseases.
Q & A
Q. What are the common synthetic strategies for synthesizing tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrrolidine ring followed by functionalization. Key steps include:
- Cyclopropane Introduction : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation reactions. For example, cyclopropane-containing intermediates can be generated using cyclopropylamine derivatives ().
- Hydroxymethyl Group Installation : Hydroxymethylation is achieved through reduction of ester or aldehyde precursors (e.g., using lithium aluminum hydride) or via nucleophilic substitution ().
- Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions ().
- Purification : Reverse-phase column chromatography (e.g., C18 columns with acetonitrile/water gradients) or recrystallization ensures high purity .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the cyclopropyl protons appear as distinct multiplets in the 0.5–1.5 ppm range.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry. SHELXL () is widely used for refining crystallographic data, particularly for chiral centers .
- Infrared Spectroscopy (IR) : Identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (strong ~1700 cm⁻¹) stretches.
Q. What are the primary applications of this compound in drug discovery?
This compound serves as a versatile intermediate in medicinal chemistry:
- Bioactive Molecule Synthesis : It is used to construct pyrrolidine-based scaffolds for enzyme inhibitors (e.g., kinase inhibitors) and receptor ligands ().
- Prodrug Development : The Boc group enhances solubility and stability during early-stage synthesis, which is later cleaved under acidic conditions (e.g., HCl/dioxane) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Contradictions in NMR or mass spectrometry data often arise from:
- Diastereomer Formation : Chiral centers (e.g., cyclopropyl and hydroxymethyl groups) may lead to diastereomers. Use chiral chromatography or X-ray crystallography to distinguish them.
- Dynamic Effects : Conformational flexibility in solution can obscure NMR signals. Variable-temperature NMR or computational modeling (e.g., DFT) helps resolve these ambiguities.
- Impurity Interference : Trace byproducts (e.g., de-Boc derivatives) can skew HRMS data. Purify via preparative HPLC and re-analyze .
Q. What strategies optimize reaction yields when introducing the cyclopropyl group?
- Steric and Electronic Modulation : Use bulky bases (e.g., LDA) to favor cyclopropane formation via kinetic control ().
- Catalysis : Transition-metal catalysts (e.g., Cu or Pd) enhance regioselectivity in cross-coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates. For example, THF was used in a Mitsunobu-like reaction with N,N,N’,N’-tetramethylazodicarboxamide ().
Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in downstream applications?
- Steric Hindrance : The 3-cyclopropyl-3-(hydroxymethyl) configuration creates a sterically crowded environment, slowing nucleophilic attacks at the adjacent nitrogen.
- Hydrogen Bonding : The hydroxymethyl group participates in hydrogen bonding, affecting solubility and binding affinity in target proteins.
- Comparative Analysis : Analogues with oxetane or piperidine rings () show reduced steric hindrance but lower metabolic stability .
Q. What methodologies address low yields in Boc deprotection reactions?
- Acid Selection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves Boc groups without side reactions.
- Temperature Control : Mild heating (30–40°C) prevents decomposition of acid-sensitive intermediates.
- Workup Optimization : Neutralize acidic byproducts with aqueous NaHCO₃ and extract with DCM to isolate the free amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
